Cas no 895796-20-0 (3-(4-benzylpiperazin-1-yl)-4H-thiochromen-4-one)

3-(4-Benzylpiperazin-1-yl)-4H-thiochromen-4-one is a heterocyclic compound featuring a thiochromen-4-one core substituted with a 4-benzylpiperazine moiety. This structure confers potential pharmacological relevance, particularly in the context of central nervous system (CNS) targeting due to the benzylpiperazine group's affinity for neurotransmitter receptors. The thiochromenone scaffold may enhance binding selectivity and metabolic stability compared to simpler aromatic systems. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in medicinal chemistry research. Preliminary studies suggest utility in the development of novel therapeutic agents, though detailed pharmacological profiling remains necessary to fully characterize its biological activity and safety profile.
3-(4-benzylpiperazin-1-yl)-4H-thiochromen-4-one structure
895796-20-0 structure
Product Name:3-(4-benzylpiperazin-1-yl)-4H-thiochromen-4-one
CAS No:895796-20-0
MF:C20H20N2OS
MW:336.45
CID:5512909
Update Time:2025-06-07

3-(4-benzylpiperazin-1-yl)-4H-thiochromen-4-one Chemical and Physical Properties

Names and Identifiers

    • 4H-​1-​Benzothiopyran-​4-​one, 3-​[4-​(phenylmethyl)​-​1-​piperazinyl]​-
    • 3-(4-benzylpiperazin-1-yl)-4H-thiochromen-4-one
    • Inchi: 1S/C20H20N2OS/c23-20-17-8-4-5-9-19(17)24-15-18(20)22-12-10-21(11-13-22)14-16-6-2-1-3-7-16/h1-9,15H,10-14H2
    • InChI Key: DBUFPTVPIVCEPV-UHFFFAOYSA-N
    • SMILES: C1CN(CCN1C1C(C2=CC=CC=C2SC=1)=O)CC1=CC=CC=C1

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Additional information on 3-(4-benzylpiperazin-1-yl)-4H-thiochromen-4-one

Professional Introduction to 3-(4-benzylpiperazin-1-yl)-4H-thiochromen-4-one (CAS No. 895796-20-0)

3-(4-benzylpiperazin-1-yl)-4H-thiochromen-4-one is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This compound, identified by the CAS number 895796-20-0, has garnered attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates a benzylpiperazine moiety and a thiochromenone core, which are known for their diverse biological activities.

The benzylpiperazine group is a prominent pharmacophore in many pharmacologically active molecules, contributing to properties such as receptor binding affinity and metabolic stability. In contrast, the thiochromenone scaffold is recognized for its role in various therapeutic interventions, including anti-inflammatory and antimicrobial applications. The combination of these structural elements in 3-(4-benzylpiperazin-1-yl)-4H-thiochromen-4-one suggests a multifaceted pharmacological profile that warrants further exploration.

Recent advancements in chemical biology have highlighted the importance of heterocyclic compounds in drug design. Thiochromenones, in particular, have been investigated for their ability to modulate enzyme activity and cellular pathways relevant to diseases such as cancer and neurodegenerative disorders. The presence of the piperazine ring in this compound enhances its solubility and bioavailability, making it a promising candidate for oral administration.

In the context of current research, studies have demonstrated that derivatives of thiochromenones exhibit inhibitory effects on kinases and other enzymes involved in signal transduction pathways. Similarly, benzylpiperazine-based compounds have shown promise in treating psychiatric and neurological conditions by interacting with neurotransmitter receptors. The synergistic effects of these two moieties in 3-(4-benzylpiperazin-1-yl)-4H-thiochromen-4-one could lead to the development of novel therapeutic agents with enhanced efficacy and reduced side effects.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the benzylpiperazine moiety efficiently. The introduction of the thiochromenone ring is achieved through cyclization reactions, which are optimized to minimize byproduct formation.

Evaluation of the pharmacokinetic properties of 3-(4-benzylpiperazin-1-yl)-4H-thiochromen-4-one has revealed favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These characteristics are crucial for determining the compound's suitability for clinical development. Preclinical studies have indicated that the compound exhibits good oral bioavailability and moderate metabolic stability, suggesting its potential as a lead candidate for further investigation.

The biological activity of this compound has been preliminarily assessed through in vitro assays targeting various disease-relevant pathways. Initial results suggest that it may possess anti-proliferative effects on cancer cell lines, potentially making it useful in oncology research. Additionally, its interaction with specific receptors or enzymes could provide insights into its therapeutic potential for other medical conditions.

The integration of computational chemistry techniques has accelerated the discovery process for this type of compound. Molecular modeling studies have been conducted to predict binding affinities and identify potential binding sites on target proteins. These simulations help guide experimental design and optimize lead structures for improved pharmacological activity.

In conclusion, 3-(4-benzylpiperazin-1-yl)-4H-thiochromen-4-one (CAS No. 895796-20-0) represents a promising entity in pharmaceutical research due to its unique structural features and potential biological activities. The combination of a benzylpiperazine group with a thiochromenone core offers a versatile platform for developing novel therapeutic agents. Ongoing research efforts are focused on elucidating its mechanism of action and evaluating its efficacy in preclinical models, which could pave the way for future clinical applications.

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